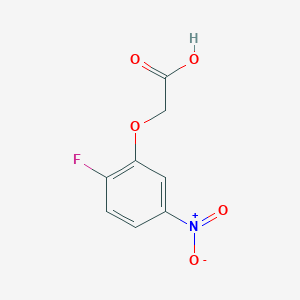
2'-Ethyl-2-methylpropiophenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Ethyl-2-methylpropiophenone is an organic compound with the molecular formula C12H16O. It is a clear liquid that is used primarily as a photoinitiator in various polymerization processes. Photoinitiators are compounds that absorb light and produce reactive species that initiate polymerization reactions. This compound is particularly valued for its efficiency and stability under UV light.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Ethyl-2-methylpropiophenone typically involves the Friedel-Crafts acylation of ethylbenzene with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
- Ethylbenzene is mixed with isobutyryl chloride.
- Aluminum chloride is added to the mixture to catalyze the reaction.
- The reaction mixture is stirred at a controlled temperature to ensure complete conversion.
- The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of 2’-Ethyl-2-methylpropiophenone is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) ensures the high purity of the final product.
化学反应分析
Types of Reactions
2’-Ethyl-2-methylpropiophenone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols or hydrocarbons.
Substitution: Produces various substituted aromatic compounds depending on the reagent used.
科学研究应用
2’-Ethyl-2-methylpropiophenone has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in the polymerization of monomers to form polymers. It is particularly useful in the production of UV-curable resins and coatings.
Biology: Employed in the synthesis of biocompatible hydrogels for tissue engineering and drug delivery systems.
Medicine: Utilized in the development of dental materials and medical adhesives that require rapid curing under UV light.
Industry: Applied in the manufacturing of inks, coatings, and adhesives that benefit from fast curing times and high stability.
作用机制
The mechanism of action of 2’-Ethyl-2-methylpropiophenone as a photoinitiator involves the absorption of UV light, which excites the molecule to a higher energy state. This excited state then undergoes homolytic cleavage to produce free radicals. These free radicals initiate the polymerization of monomers by opening double bonds and forming covalent bonds between monomer units. The process can be summarized as follows:
- Absorption of UV light.
- Excitation to a higher energy state.
- Homolytic cleavage to produce free radicals.
- Initiation of polymerization by free radicals.
相似化合物的比较
2’-Ethyl-2-methylpropiophenone is compared with other photoinitiators such as:
2-Hydroxy-2-methylpropiophenone: Similar in structure but has a hydroxyl group, making it more hydrophilic and suitable for water-based systems.
2,2-Dimethoxy-2-phenylacetophenone: Known for its high efficiency in initiating polymerization under UV light but has different solubility properties.
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Offers excellent performance in thick film applications due to its high absorption at longer wavelengths.
These comparisons highlight the unique properties of 2’-Ethyl-2-methylpropiophenone, such as its balance between hydrophobicity and reactivity, making it suitable for a wide range of applications.
属性
IUPAC Name |
1-(2-ethylphenyl)-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-4-10-7-5-6-8-11(10)12(13)9(2)3/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDMSZGKPJYDIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Bromo-1-ethyl-1H-benzo[d]imidazole](/img/structure/B7900552.png)













